

(R)-(-)-2-Hexanol structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

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An In-depth Technical Guide to **(R)-(-)-2-Hexanol**: Structure and Stereochemistry

Introduction

(R)-(-)-2-Hexanol is a chiral secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals.^[1] Its specific stereochemistry is often crucial for the biological activity of the final products, making enantiomerically pure forms like **(R)-(-)-2-Hexanol** highly sought after.^[1] This guide provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and relevant experimental protocols for **(R)-(-)-2-Hexanol**, intended for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry

(R)-(-)-2-Hexanol, also known by its IUPAC name (2R)-hexan-2-ol, is a six-carbon alcohol with the chemical formula $C_6H_{14}O$.^{[2][3][4]} The hydroxyl (-OH) group is located on the second carbon atom, which is a stereocenter.^[4]

- **Structure:** The molecule consists of a hexane chain with a hydroxyl group substituting one of the hydrogen atoms on the second carbon.
- **Stereochemistry:** The designation "(R)" refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The designation "(-)", or levorotatory, indicates that this enantiomer rotates the plane of polarized light to the left (counter-clockwise).^[5] Its mirror image is (S)-(+)-2-hexanol.

Caption: 2D structure of **(R)-(-)-2-Hexanol** showing the stereocenter.

The relationship between the two enantiomers of 2-hexanol is that of non-superimposable mirror images. This chirality is fundamental to their differential interactions with other chiral molecules, such as biological receptors.

Caption: Enantiomers of 2-Hexanol as non-superimposable mirror images.

Physicochemical and Spectroscopic Data

The physical properties of **(R)-(-)-2-Hexanol** are identical to its (S)-enantiomer in an achiral environment. The data presented below is for the specific enantiomer where available, or for the racemic mixture otherwise.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	26549-24-6	[2][3][6]
Molecular Formula	C ₆ H ₁₄ O	[2][3][7]
Molecular Weight	102.17 g/mol	[3][8]
Appearance	Colorless liquid	[8][9]
Odor	Mushroom, dusty, oily	[9][10]
Boiling Point	136 - 140 °C at 760 mmHg	[4][11][12][13]
Density	0.814 g/mL at 20 °C	[12][13]
Flash Point	41 - 51 °C	[4][8][9]
Refractive Index	n _{20/D} 1.414	[12][13]
Solubility in Water	14 g/L (Poor)	[4][8]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **(R)-(-)-2-Hexanol**.

Spectroscopy Type	Solvent	Key Peaks / Shifts (ppm)	Reference(s)
^{13}C NMR	CDCl_3	68.04, 39.13, 28.07, 23.45, 22.80, 14.09	[8]
^1H NMR	CDCl_3	Spectra available, detailed shifts vary	[8][14][15]
Mass Spectrometry	EI	Major fragments at m/z 45	[2][6]
Infrared (IR)	Neat	Spectra available	[14]

Experimental Protocols

The preparation of enantiomerically pure **(R)-(-)-2-Hexanol** can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric Synthesis from Prochiral Ketones

A common strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone.[1] This can be accomplished using either chemical catalysts or biocatalysts.

Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Hexanone (Conceptual)

This protocol is adapted from the synthesis of similar chiral alcohols.[1]

- Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine $[\text{RuCl}_2(\text{benzene})]_2$ (1 mol%) and the chiral ligand (S)-BINAP (1.1 mol%).
- Add anhydrous, degassed methanol to dissolve the components.
- Stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.
- Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave. Add 2-hexanone (1 equivalent).

- Pressurize the autoclave with high-purity hydrogen gas to the desired pressure (e.g., 10-50 atm).
- Stir the reaction at a controlled temperature (e.g., 30-50 °C) and monitor its progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the resulting **(R)-(-)-2-Hexanol** using flash column chromatography on silica gel.

Synthesis via Grignard Reaction (Racemic)

2-Hexanol can be synthesized as a racemic mixture via a Grignard reaction. Two primary pathways are feasible.^[16]

- Pathway A: Reaction of pentanal with methyl magnesium iodide.
- Pathway B: Reaction of ethanal (acetaldehyde) with butyl magnesium bromide.

Protocol: Grignard Synthesis using Pathway A

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, add magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methyl magnesium iodide).
- Reaction: Cool the Grignard reagent in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise to the reaction mixture.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Hydrolysis (Work-up): Carefully quench the reaction by slowly adding it to a beaker of ice and a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate,

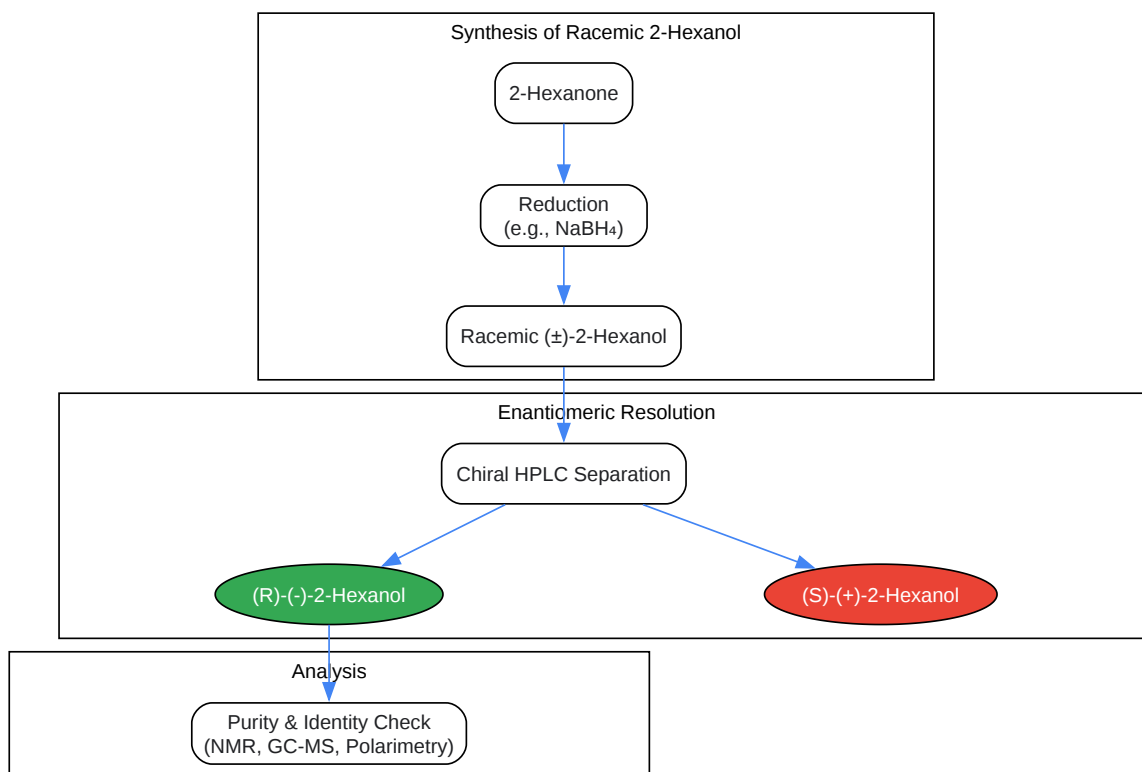
filter, and concentrate under reduced pressure. Purify the crude 2-hexanol by distillation.[11]

Resolution of Racemic 2-Hexanol

Racemic 2-hexanol can be separated into its constituent enantiomers using chiral chromatography.[17]

Protocol: Chiral HPLC Separation (General)

- **System:** A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column is required. A common choice for separating alcohol enantiomers is a column with a cellulose or amylose-based chiral selector.[17]
- **Mobile Phase:** A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation of the (R) and (S) enantiomers.
- **Sample Preparation:** Dissolve the racemic 2-hexanol in the mobile phase.
- **Separation:** Inject the sample onto the column and monitor the eluent with a suitable detector (e.g., UV or Refractive Index). The two enantiomers will have different retention times, allowing for their collection as separate fractions.
- **Analysis:** Confirm the enantiomeric purity of the collected fractions using a polarimeter to measure the optical rotation.



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- To cite this document: BenchChem. [(R)-(-)-2-Hexanol structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2871620#r-2-hexanol-structure-and-stereochemistry]

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